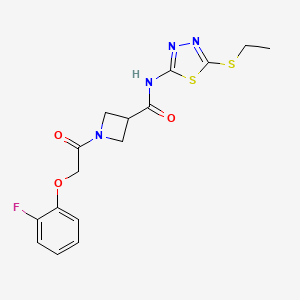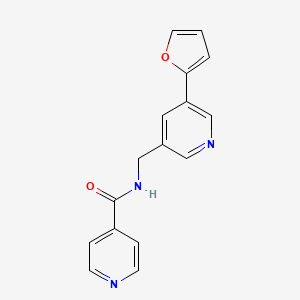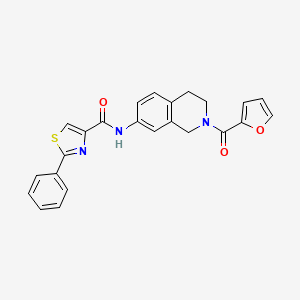
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the compound involves cyclization reactions starting from 2-amino-5-ethyl-1,3,4-thiadiazole obtained by reacting chloroacetyl chloride in the presence of triethylamine. This step is crucial for incorporating the thiadiazole moiety into the compound's structure. Such processes are indicative of the methods that might be used to synthesize the compound , highlighting the importance of controlled conditions and specific reagents for the formation of the desired product (Makwane et al., 2018).
Molecular Structure Analysis
The structure of thiadiazole derivatives is confirmed using various spectroscopic techniques, including IR, NMR (both ^1H and ^13C), and mass spectrometry. These methods provide detailed information about the molecular structure, helping to understand the compound's framework and functional groups' positioning, essential for predicting its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Thiadiazole compounds undergo various chemical reactions, including acetylation, hydrolysis, and cyclocondensations, leading to the formation of diverse products. The reactivity of such compounds can be attributed to the presence of functional groups that facilitate reactions with different reagents, allowing for the synthesis of a wide range of derivatives with potential biological activities. The chemical properties of these compounds are largely defined by the thiadiazole core, which imparts stability and reactivity, enabling further functionalization and modification (Moss & Taylor, 1982).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
Compounds containing 1,3,4-thiadiazole moieties have been synthesized and investigated for their biological activities. A study by Başoğlu et al. (2013) focused on the synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties and evaluated their antimicrobial, antilipase, and antiurease activities. Some of these compounds exhibited moderate antimicrobial activity against various microorganisms, with two showing antiurease activity and four displaying antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Another research by Fadda et al. (2017) synthesized innovative heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm, demonstrating the potential of these compounds in agricultural pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Fluorescent Dyes and Sensors
Compounds with thiadiazole and related heterocyclic structures have been used in the synthesis of fluorescent dyes and sensors. For instance, N-ethoxycarbonylpyrene- and perylene thioamides were utilized to create color-tunable fluorescent dyes, which show potential in materials science and bioimaging applications due to their wide range of fluorescence and high quantum yields (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Synthesis and Reactivity Studies
The synthesis and reactivity of thiadiazole-based compounds have been extensively studied, providing valuable insights into the development of novel synthetic methodologies and the generation of new compounds with potential applications in various fields. For example, Moss and Taylor (1982) explored the acetylation, hydrolysis, and cyclocondensation reactions of Δ2-1,3,4-thiadiazoline-α-carboxamidines, contributing to the understanding of the chemical behavior of thiadiazole derivatives (Moss & Taylor, 1982).
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3S2/c1-2-25-16-20-19-15(26-16)18-14(23)10-7-21(8-10)13(22)9-24-12-6-4-3-5-11(12)17/h3-6,10H,2,7-9H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSBSIGEVVJPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2496214.png)
![1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2496216.png)
![7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2496217.png)


![N-[3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2496220.png)
![N-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2496221.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2496225.png)
![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)


